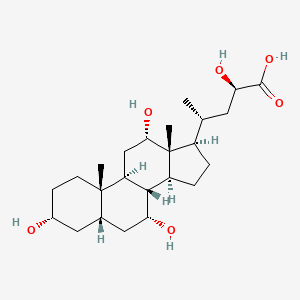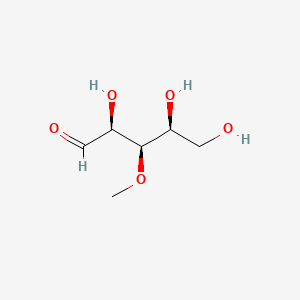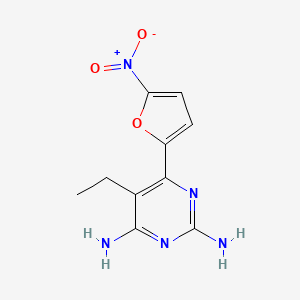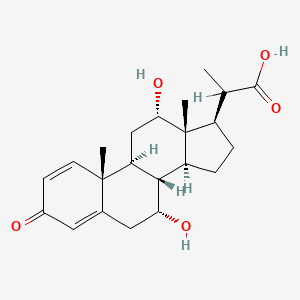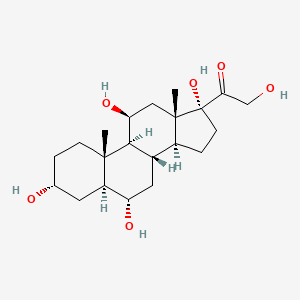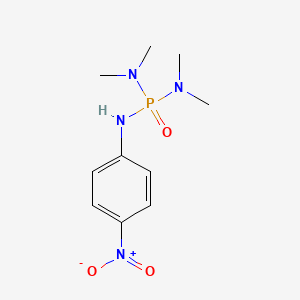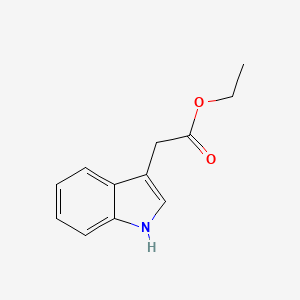
乙基3-吲哚乙酸酯
概述
描述
Synthesis Analysis
Ethyl 3-indoleacetate and its derivatives can be synthesized through various methods, including the Lewis acid-induced decomposition reaction of α-diazo-β-hydroxy esters and the domino reaction of N-aryl amides and ethyl diazoacetate. These methodologies enable the production of a wide array of indole derivatives with potential biological activities (Gioiello et al., 2011); (Cui, Wang, & Wang, 2008).
Molecular Structure Analysis
The molecular structure of ethyl 3-indoleacetate derivatives has been elucidated through various spectroscopic techniques, demonstrating the compound's planarity and the interactions that contribute to its stability. For example, the crystal structure analysis of ethyl 1-acetyl-1H-indole-3-carboxylate shows specific intermolecular interactions that stabilize its structure (Siddiquee et al., 2009).
Chemical Reactions and Properties
Ethyl 3-indoleacetate undergoes a variety of chemical reactions, including palladium-catalyzed synthesis of free-NH indole 2-acetamides and derivatives, and the synthesis of 3-indolylglycine derivatives via asymmetric Friedel-Crafts alkylation reaction, showcasing its utility in the synthesis of complex organic molecules (Cacchi*, Fabrizi, & Filisti, 2009); (Wang, Hua, & Wang, 2016).
Physical Properties Analysis
The physical properties of ethyl 3-indoleacetate derivatives, including their solubility, melting points, and crystal structure, are critical for understanding their behavior in chemical reactions and potential applications in synthesis. The detailed structural analysis through X-ray crystallography provides insight into the compound's physical characteristics and stability under various conditions.
Chemical Properties Analysis
The chemical properties of ethyl 3-indoleacetate, such as reactivity, stability, and potential for functionalization, are fundamental for its application in synthetic chemistry. Studies have explored its reactivity in multicomponent reactions, offering pathways to synthesize complex indole derivatives with diverse functional groups, highlighting its versatility and potential for creating biologically active compounds (Desimoni et al., 2009).
科学研究应用
1. 植物生长和发育中的作用
已经在玉米籽粒的乙醇提取物中鉴定出乙基3-吲哚乙酸酯,这表明它存在于植物组织中。它的形成可能是乙醇提取的副产物,但这表明了它在植物生物化学中的潜在参与,特别是在玉米(Zea mays)(Fukui, Devries, Wittwer, & Sell, 1957)。
2. 与微生物的相互作用
研究表明,某些微生物,如维兰德氮杆菌,可以产生类似乙基3-吲哚乙酸酯的物质,影响植物生长。这些发现对于理解微生物与植物的相互作用至关重要,并可能在农业中应用(Lee, Breckenridge, & Knowles, 1970)。
3. 分析化学和诊断应用
乙基3-吲哚乙酸酯在分析化学中发挥作用,特别是在诊断某些医学状况方面。例如,它已被用于质谱分析中,用于鉴定吲哚代谢物,对于诊断如类癌瘤的疾病至关重要(Greenberg & Ketcham, 1978)。
4. 植物衰老研究
对孤立康乃馨花瓣的研究表明,类似乙基3-吲哚乙酸酯的化合物可以诱导衰老,增加乙烯产生。这项研究对于理解植物衰老和凋零的分子机制至关重要(Wulster, Sacalis, & Janes, 1982)。
5. 植物激素研究中的作用
乙基3-吲哚乙酸酯已被用于研究以了解植物激素如脱落酸和吲哚乙酸的作用和功能。它在高效液相色谱中的参与有助于量化这些激素,阐明植物生长和发育过程(Guinn, Brummett, & Beier, 1986)。
作用机制
Target of Action
Ethyl 3-indoleacetate, also known as Ethyl indole-3-acetate , is a derivative of Indole-3-acetic acid (IAA) . IAA is the most common naturally occurring plant hormone of the auxin class . It is known to regulate almost all aspects of plant growth and development . The primary targets of Ethyl 3-indoleacetate are likely to be similar to those of IAA, which include cells in the apex (bud) and very young leaves of a plant .
Mode of Action
It is known that iaa, from which ethyl 3-indoleacetate is derived, enters the plant cell nucleus and binds to a protein complex composed of a ubiquitin-activating enzyme (e1), a ubiquitin-conjugating enzyme (e2), and a ubiquitin ligase (e3), resulting in ubiquitination of aux/iaa proteins with increased speed . This process is crucial for the regulation of plant growth and development .
Biochemical Pathways
Ethyl 3-indoleacetate is likely involved in the same biochemical pathways as IAA. Plants can synthesize IAA by several independent biosynthetic pathways . Four of them start from tryptophan, but there is also a biosynthetic pathway independent of tryptophan . The tryptophan-dependent pathways include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, and tryptophan side chain oxidase pathway .
Pharmacokinetics
It is known that iaa activity is regulated at three distinct but interdependent levels: homeostasis, polar transport, and auxin responses . The auxin concentration in plants can be regulated through de novo biosynthesis of IAA, degradation of IAA, and conjugation/deconjugation of IAA with sugars or amino acids .
Result of Action
The result of Ethyl 3-indoleacetate’s action is likely to be similar to that of IAA. As an auxin, IAA has many different effects, such as inducing cell elongation and cell division with all subsequent results for plant growth and development . On a larger scale, IAA serves as a signaling molecule necessary for the development of plant organs and coordination of growth .
Action Environment
The action of Ethyl 3-indoleacetate may be influenced by various environmental factors. It is known that IAA is predominantly produced in cells of the apex (bud) and very young leaves of a plant , suggesting that the production and action of Ethyl 3-indoleacetate may also be influenced by the plant’s developmental stage and environmental conditions.
安全和危害
未来方向
属性
IUPAC Name |
ethyl 2-(1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)7-9-8-13-11-6-4-3-5-10(9)11/h3-6,8,13H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDBDWIQSIGUDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80228422 | |
| Record name | Indole-3-acetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80228422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
778-82-5 | |
| Record name | Ethyl 1H-indole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=778-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-3-acetic acid ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-indoleacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole-3-acetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80228422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl indol-3-ylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOLE-3-ACETIC ACID ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOI4KJ3VH2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Ethyl 3-indoleacetate in plants?
A: Ethyl 3-indoleacetate is considered an auxin, a class of plant hormones that regulate growth and development. [] While its exact mechanism of action is still under investigation, studies suggest that it might influence cell elongation and division, similar to other auxins like Indole-3-acetic acid (IAA). [] Research indicates that the presence or absence of Ethyl 3-indoleacetate in certain plant varieties could be linked to their susceptibility or tolerance to pests like aphids. [] For instance, susceptible barley varieties were found to contain Ethyl 3-indoleacetate, while tolerant varieties lacked this specific auxin. [] This suggests a potential connection between Ethyl 3-indoleacetate and plant-pest interactions.
Q2: How is Ethyl 3-indoleacetate used in cancer research?
A: Ethyl 3-indoleacetate has shown potential in targeted cancer therapy. [] Researchers have successfully encapsulated Ethyl 3-indoleacetate within specialized polymer micelles designed for co-delivery with the enzyme horseradish peroxidase (HRP). [] This approach, known as enzyme-prodrug therapy (EPT), utilizes HRP to activate Ethyl 3-indoleacetate into a cytotoxic form specifically at the tumor site. [] This targeted activation is crucial for minimizing off-target effects and enhancing the therapeutic efficacy of Ethyl 3-indoleacetate in cancer treatment.
Q3: Can you elaborate on the structure of Ethyl 3-indoleacetate and how it's identified?
A: Ethyl 3-indoleacetate is an indole derivative. While its molecular formula and weight are not explicitly stated in the provided abstracts, its structure can be deduced from its name and relation to other indole-3-acetic acid derivatives. It is typically identified through techniques like paper chromatography and spectroscopic analyses, including UV absorption spectroscopy. [, ] The characteristic UV absorption spectrum helps differentiate it from other indole compounds. []
Q4: Has Ethyl 3-indoleacetate been found in other organisms besides plants?
A: Yes, interestingly, Ethyl 3-indoleacetate has been isolated from the endophytic fungus Fusarium proliferatum T2-10. [] This discovery suggests that the production of this compound might not be limited to plants and could be found in other organisms as well. Further research is needed to fully understand the significance and potential applications of Ethyl 3-indoleacetate production by this fungus.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

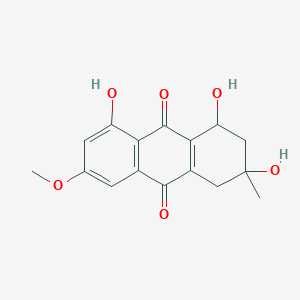

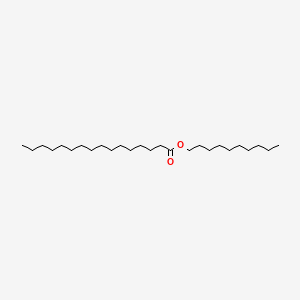

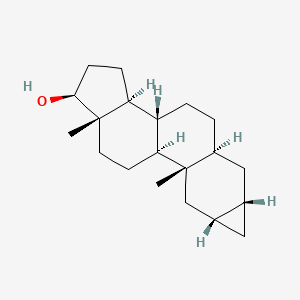

![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-methoxy-](/img/structure/B1206889.png)
